

Propargyl Acrylate: A Comprehensive Technical Guide to Safety, Handling, and Hazards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propargyl acrylate*

Cat. No.: B077110

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Safety Data Sheet (SDS) and follow all applicable institutional and governmental regulations when handling chemical substances.

Introduction

Propargyl acrylate (CAS No. 10477-47-1) is a reactive organic compound featuring both an acrylate and a propargyl functional group.^[1] This dual functionality makes it a valuable monomer in the synthesis of specialty polymers and resins, and a useful tool in bioconjugation and materials science, particularly in applications involving "click chemistry" and thiol-ene reactions.^{[2][3]} Its utility in pharmaceutical research and drug development is growing, for example, in the preparation of lipid nanoparticles for siRNA delivery.^{[4][5]} However, the inherent reactivity of **propargyl acrylate** also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety, handling, and hazards associated with **propargyl acrylate**, compiled from available safety data and toxicological information.

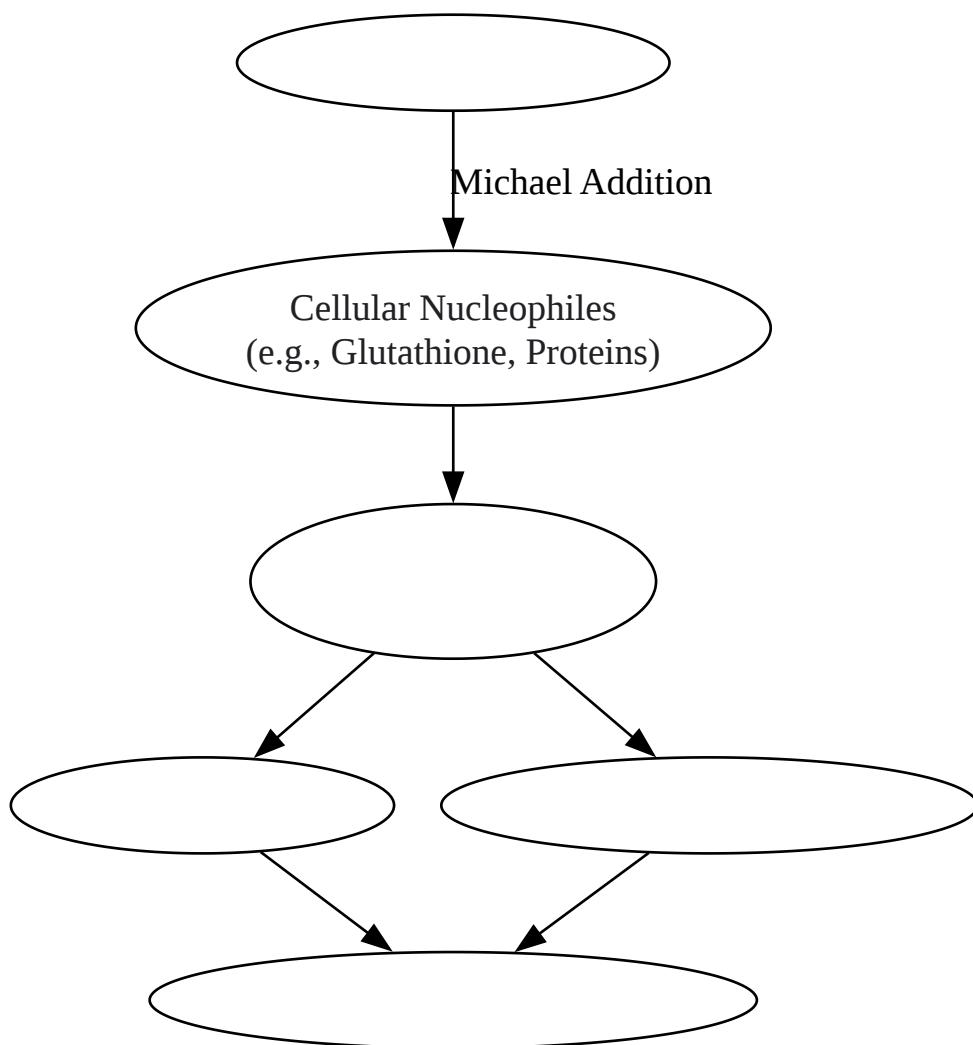
Chemical and Physical Properties

A summary of the key chemical and physical properties of **propargyl acrylate** is presented in Table 1. This information is crucial for understanding its behavior under various experimental

and storage conditions.

Property	Value	References
Chemical Formula	C ₆ H ₆ O ₂	[6]
Molecular Weight	110.11 g/mol	[6]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	142-143 °C	[4] [5] [7]
Density	0.997 g/mL at 25 °C	[4] [5] [7]
Flash Point	43.3 °C (109.9 °F) - closed cup	[8]
Solubility	Not miscible or difficult to mix with water. Soluble in organic solvents like ethanol and acetone.	[1] [4] [5] [7] [9]
Refractive Index (n _{20/D})	1.447	[4] [5] [7]

Hazard Identification and Classification


Propargyl acrylate is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards. The primary hazards associated with **propargyl acrylate** are summarized in Table 2.

Hazard Class	GHS Category	Hazard Statement	References
Flammable Liquids	Category 3	H226: Flammable liquid and vapor	[6] [8] [10]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	[2] [6] [11]
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation	[2] [6] [11]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)	Category 3	H335: May cause respiratory irritation	[2] [6] [11]
Hazardous to the Aquatic Environment, Long-Term Hazard	Chronic Category 2	H411: Toxic to aquatic life with long lasting effects	[2]

Note: While extensive toxicological studies on **propargyl acrylate** are limited, the available data and the known reactivity of the acrylate functional group warrant a high degree of caution. [\[4\]](#)[\[11\]](#)

Toxicology and Mechanism of Action

The toxicological properties of **propargyl acrylate** have not been thoroughly investigated.[\[4\]](#) However, the toxicity of acrylate esters is generally attributed to their electrophilic nature. The α,β -unsaturated carbonyl group in the acrylate moiety can react with nucleophiles, such as the thiol groups in glutathione and proteins, via a Michael addition reaction.[\[12\]](#) This can lead to cellular damage and trigger inflammatory responses.

[Click to download full resolution via product page](#)

Skin and Eye Irritation

Acrylates are known to be skin and eye irritants.^[12] The irritation is likely a result of direct cytotoxic effects on epithelial cells and the subsequent inflammatory response.

Respiratory Irritation

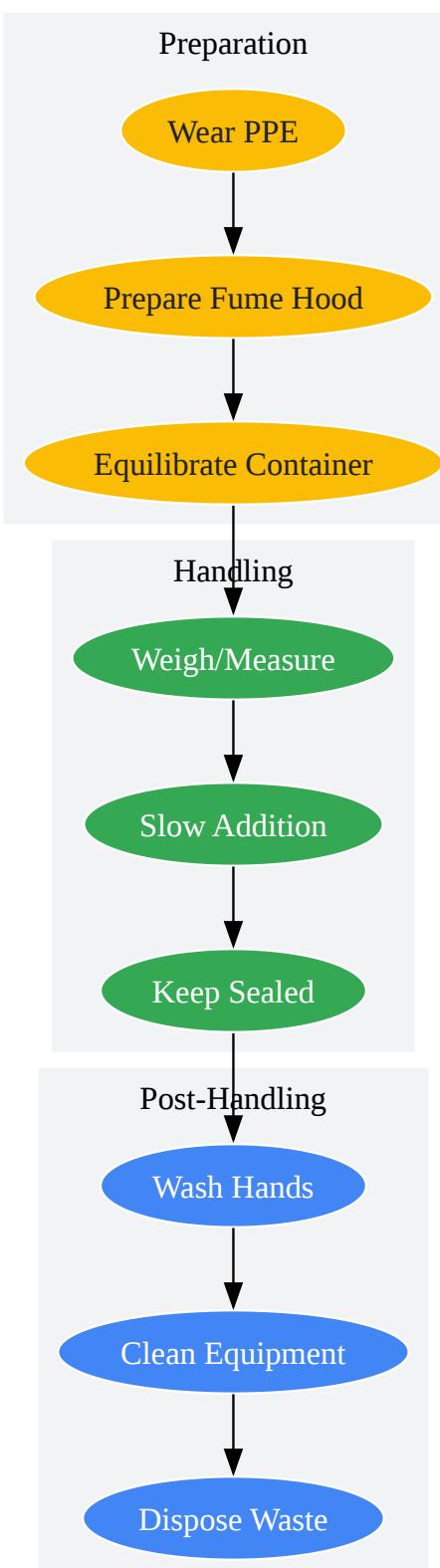
Inhalation of **propargyl acrylate** vapors may cause respiratory irritation.^{[2][11]} This is consistent with the known effects of other volatile acrylates.

Sensitization

While not explicitly classified for **propargyl acrylate**, many acrylate esters are known skin sensitizers.[\[12\]](#) Therefore, there is a potential for **propargyl acrylate** to cause allergic contact dermatitis upon repeated exposure.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous properties, strict safety precautions must be observed when handling **propargyl acrylate**.


Engineering Controls

- Ventilation: Work with **propargyl acrylate** should be conducted in a well-ventilated area, preferably within a chemical fume hood.[\[13\]](#)
- Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. [\[10\]](#)[\[11\]](#) Take precautionary measures against static discharge.[\[10\]](#)[\[11\]](#)

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 3.

PPE Type	Specification	References
Eye/Face Protection	Safety glasses with side-shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a splash hazard.	[11] [13] [14]
Hand Protection	Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.	[11] [13] [14]
Skin and Body Protection	Laboratory coat, fully buttoned. For larger scale operations, consider a chemical-resistant apron or coveralls.	[11] [13] [14]
Respiratory Protection	Use in a well-ventilated area. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.	[11] [13]

[Click to download full resolution via product page](#)

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route	First Aid Procedure	References
Inhalation	Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.	[2] [11]
Skin Contact	Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.	[2] [11] [13]
Eye Contact	Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.	[2] [11] [13]
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.	[2] [11]

Firefighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[\[2\]](#)
- Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[\[11\]](#)
- Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.
[\[15\]](#)

- Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
[\[2\]](#)[\[11\]](#)

Accidental Release Measures

- Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[\[11\]](#)
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[\[11\]](#)
- Containment and Cleaning: Contain spillage, and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.[\[11\]](#)

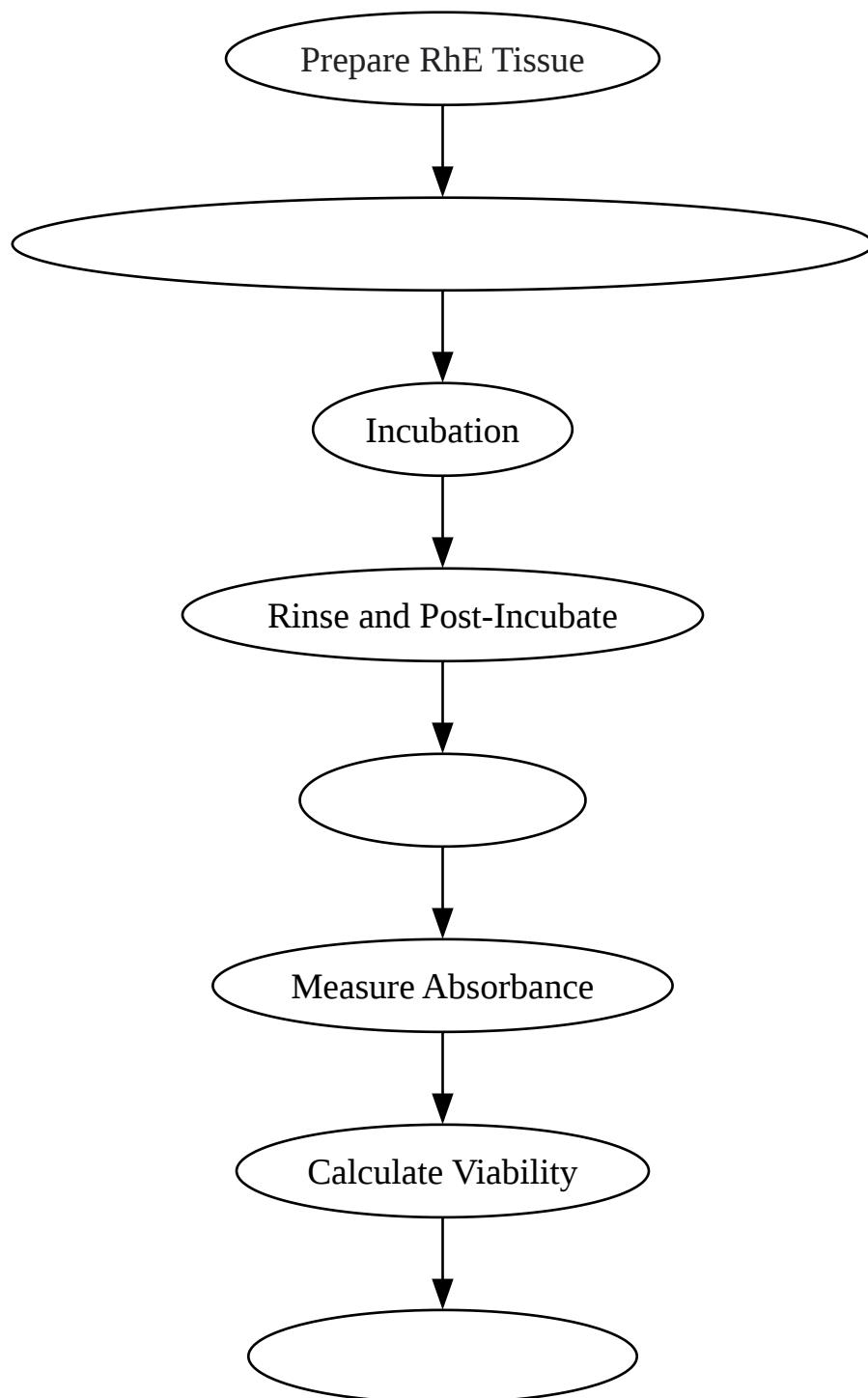
Storage and Disposal

Storage

- Store in a cool, dry, and well-ventilated place.[\[2\]](#)[\[11\]](#)
- Keep the container tightly closed.[\[2\]](#)[\[11\]](#)
- Keep away from sources of ignition.[\[10\]](#)[\[11\]](#)
- **Propargyl acrylate** is light-sensitive and should be stored accordingly.[\[11\]](#)

Disposal

- Dispose of surplus and non-recyclable solutions to a licensed disposal company.[\[11\]](#)
- Contaminated packaging should be disposed of as unused product.[\[11\]](#)
- Follow all federal, state, and local regulations for hazardous waste disposal.


Experimental Protocols for Hazard Assessment

For a comprehensive safety assessment, standardized toxicological tests are employed. The following sections outline the general methodologies for key in vitro and ecotoxicological

assays relevant to the hazards of **propargyl acrylate**, based on OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD 439)

This test method evaluates the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

[Click to download full resolution via product page](#)

Methodology:

- Tissue Preparation: Reconstructed human epidermis (RhE) tissues are equilibrated in culture medium.

- Application: A defined amount of **propargyl acrylate** (or a suitable dilution) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested.
- Incubation: The tissues are incubated for a specified period (e.g., 60 minutes).
- Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface, and the tissues are transferred to fresh medium for a post-incubation period (e.g., 42 hours).
- Viability Assessment (MTT Assay): The viability of the tissues is determined by incubating them with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a blue formazan precipitate.
- Extraction and Measurement: The formazan is extracted from the tissues, and the absorbance is measured spectrophotometrically.
- Data Analysis: The percentage of viable cells in the treated tissues is calculated relative to the negative control. A chemical is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically $\leq 50\%$).[\[16\]](#)

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (based on OECD 492)

This test identifies substances that do not require classification for eye irritation or serious eye damage.

Methodology:

- Tissue Preparation: Reconstructed human cornea-like epithelium (RhCE) tissues are equilibrated in culture medium.
- Application: **Propargyl acrylate** is applied to the apical surface of the RhCE tissue. Negative and positive controls are included.
- Incubation: Tissues are incubated for a defined period (e.g., 30 minutes for liquids).[\[17\]](#)

- Rinsing and Post-Incubation: The test substance is rinsed off, and the tissues are incubated in fresh medium.
- Viability Assessment (MTT Assay): Similar to the skin irritation test, cell viability is assessed using the MTT assay.
- Data Analysis: If the mean tissue viability is greater than 60%, the substance is considered not to require classification for eye irritation or serious eye damage.[\[17\]](#)

Aquatic Toxicity: Daphnia sp. Acute Immobilisation Test (based on OECD 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

Methodology:

- Test Organisms: Young daphnids (less than 24 hours old) are used.
- Exposure: Daphnids are exposed to a range of concentrations of **propargyl acrylate** in a suitable medium for 48 hours.[\[1\]\[4\]](#) A control group is maintained in the medium without the test substance.
- Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[\[4\]](#)
- Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated at 48 hours.[\[1\]\[4\]](#)

Conclusion

Propargyl acrylate is a valuable chemical for various applications in research and development. However, its reactivity presents significant health and safety hazards, including flammability, skin and eye irritation, and respiratory irritation. A thorough understanding of these hazards, coupled with strict adherence to safe handling procedures, the use of appropriate personal protective equipment, and proper emergency preparedness, is essential for its safe use in the laboratory. While specific quantitative toxicological data for **propargyl acrylate** is limited, the known properties of acrylate esters provide a strong basis for a cautious and well-

informed approach to its handling and application. Further toxicological studies are warranted to provide a more complete hazard profile for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 5. eurolab.net [eurolab.net]
- 6. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 7. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 8. eurolab.net [eurolab.net]
- 9. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. Irritation/Sensitization | Explore Safe Practices — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]
- 13. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 14. Test No. 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage | OECD [oecd.org]
- 15. oecd.org [oecd.org]
- 16. iivs.org [iivs.org]
- 17. x-cellr8.com [x-cellr8.com]

- To cite this document: BenchChem. [Propargyl Acrylate: A Comprehensive Technical Guide to Safety, Handling, and Hazards]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077110#safety-handling-and-hazards-of-propargyl-acrylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com